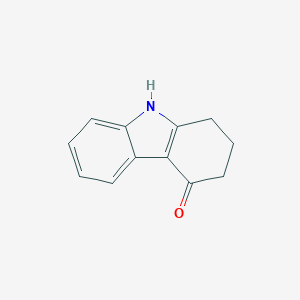

2,3-dihydro-1H-carbazol-4(9H)-one

Description

Context within Carbazole (B46965) Chemistry

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. The chemistry of carbazoles is rich and varied, with the parent compound and its derivatives exhibiting a range of electronic and photophysical properties. 2,3-dihydro-1H-carbazol-4(9H)-one, also known as 1,2,3,9-tetrahydro-4H-carbazol-4-one, is a partially hydrogenated derivative of carbazole. This structural modification, specifically the presence of a cyclohexanone (B45756) ring fused to the indole (B1671886) core, introduces a ketone functional group and stereocenters, significantly expanding the synthetic possibilities and the spectrum of biological activities compared to the fully aromatic carbazole.

Historical Trajectories in Carbazole Research

The journey of carbazole chemistry began in 1872 with the isolation of the parent carbazole from coal tar. A pivotal moment in the synthesis of carbazole derivatives was the development of the Borsche–Drechsel cyclization in 1888 by Edmund Drechsel and further explored by Walther Borsche in 1908. jakami.dewikipedia.org This reaction, involving the acid-catalyzed cyclization of arylhydrazones of cyclohexanones, provided a foundational method for accessing tetrahydrocarbazoles, the direct precursors to this compound. jakami.dewikipedia.orghandwiki.org Another classical method, the Bucherer carbazole synthesis, utilizes naphthols and arylhydrazines to construct the carbazole framework. wikipedia.org These early synthetic strategies paved the way for systematic investigations into the properties and applications of carbazole derivatives.

Contemporary Research Importance of the this compound Scaffold

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a variety of biologically active molecules. Its significance extends to materials science, where the carbazole moiety's electron-donating and charge-transporting properties are harnessed in the development of organic electronic materials. iucr.orgnih.gov The ongoing exploration of this scaffold continues to yield novel compounds with promising applications in medicine, agriculture, and technology.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKDTZEIWTHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290622 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-52-6 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Carbazol 4 9h One

Classical Synthetic Routes

Traditional methods for constructing the 2,3-dihydro-1H-carbazol-4(9H)-one scaffold rely on foundational reactions in organic chemistry, including the oxidation of a saturated precursor and acid-catalyzed condensation reactions.

A common route to this compound involves the dehydrogenation of its more saturated precursor, 1,2,3,4-tetrahydrocarbazole (B147488). The precursor itself is readily synthesized via the Fischer indole (B1671886) synthesis from cyclohexanone (B45756) and phenylhydrazine (B124118). youtube.comwikipedia.org The subsequent oxidation introduces a carbonyl group at the C4 position, creating the α,β-unsaturated ketone characteristic of the target molecule.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective and widely used oxidant for such transformations. nih.gov It is particularly suited for the dehydrogenation of hydroaromatic compounds. organic-chemistry.org The reaction mechanism typically involves a hydride transfer from the substrate to the quinone, followed by proton transfer, leading to the aromatization or, in this case, the formation of a conjugated enone system and the reduced hydroquinone (B1673460) form of DDQ. nih.govyoutube.com

Recent advancements focus on improving the economic and environmental profile of this reaction by using DDQ in catalytic amounts. This is achieved by employing a stoichiometric co-oxidant, such as manganese dioxide (MnO₂), to regenerate the active DDQ in situ. rsc.org

Table 1: Key Features of DDQ-Mediated Oxidation

| Feature | Description | Source(s) |

| Reagent | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | nih.gov |

| Substrate | 1,2,3,4-Tetrahydrocarbazole | youtube.com |

| Reaction Type | Dehydrogenation / Oxidation | organic-chemistry.org |

| Mechanism | Hydride transfer from substrate to DDQ | nih.govyoutube.com |

| Catalytic Variant | Use of catalytic DDQ with a stoichiometric co-oxidant (e.g., MnO₂) | rsc.org |

The Fischer indole synthesis is a cornerstone of indole and carbazole (B46965) chemistry. wikipedia.org The synthesis of the carbazolone core can be achieved by the acid-catalyzed reaction of phenylhydrazine with 1,3-cyclohexanedione. researchgate.net This reaction proceeds through the formation of a key intermediate, a phenylhydrazone, which then undergoes an intramolecular cyclization and rearrangement under acidic conditions to yield the final tricyclic product.

The mechanism involves the initial formation of the phenylhydrazone, which tautomerizes to an enamine. A proton-catalyzed scispace.comscispace.com-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) result in the formation of the aromatic indole ring fused to the cyclohexenone ring. wikipedia.org Various Brønsted acids, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, can be used to catalyze this transformation. wikipedia.org

Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced powerful catalytic methods that offer high efficiency and selectivity. These include transition-metal-catalyzed C-H activation and the use of solid acid catalysts.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex heterocyclic systems. nih.govorganic-chemistry.org These reactions allow for the direct functionalization of otherwise inert C-H bonds. In the context of carbazolone synthesis, this methodology can be applied to create the core structure through an intramolecular annulation of a suitably designed precursor, such as an acrylamide (B121943) derivative bearing a tethered alkyne. researchgate.netnih.gov

The general catalytic cycle involves the coordination of a directing group on the substrate to the Rh(III) center, followed by a C-H activation step to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the tethered alkyne, followed by reductive elimination to furnish the annulated product and regenerate the active catalyst. nih.gov This approach provides a highly atom-economical route to polycyclic frameworks. While specific examples for this compound are part of broader research into isoquinolone and carbazole synthesis, the underlying principles are well-established for constructing related fused heterocyclic systems. nih.govnih.gov

To overcome issues associated with homogeneous acid catalysts, such as separation and recycling, solid acid catalysts like zeolites have been investigated for the Fischer indole synthesis. researchgate.netmdpi.comnih.gov Zeolites are crystalline aluminosilicates with a well-defined nanoporous structure, providing acidic sites that can catalyze the reaction. mdpi.com

Researchers have successfully prepared 1,2,3,4-tetrahydrocarbazoles, the precursors to the target carbazolone, using various zeolite catalysts (e.g., H-ZSM-5, H-beta, H-Y) for the condensation of phenylhydrazine and cyclohexanone. researchgate.net These solid acids offer advantages such as enhanced selectivity, easier product separation, and catalyst reusability. researchgate.netresearchgate.net The reaction is typically carried out by heating the reactants with the zeolite catalyst in a suitable solvent, leading to the formation of the tetrahydrocarbazole, which can then be oxidized to this compound as described previously.

Table 2: Comparison of Catalytic Approaches

| Method | Catalyst Type | General Principle | Advantages | Source(s) |

| Rh(III)-Catalysis | Homogeneous (e.g., [Cp*RhCl₂]₂) | C-H activation and intramolecular annulation | High atom economy, mild conditions, functional group tolerance | nih.govresearchgate.net |

| Nanoporous Catalysis | Heterogeneous (e.g., Zeolites) | Fischer indole synthesis on solid acid sites | Catalyst reusability, easy product separation, environmental benefits | researchgate.netresearchgate.net |

Multi-Step Synthesis Protocols

Beyond single-step cyclizations, well-designed multi-step sequences provide reliable access to the carbazolone core, often starting from readily available materials.

One efficient protocol begins with 1H-indole-2-butanoic acid. Heating this acid in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid at 110°C induces an intramolecular Friedel-Crafts acylation, furnishing 1,2,3,9-tetrahydro-4H-carbazol-4-one in an 88% yield. researchgate.netresearchgate.net

An alternative and high-yielding tandem reaction starts from methyl 6-(2-nitrophenyl)-5-oxohexanoate. Treatment of this precursor with iron in concentrated hydrochloric acid at 110°C initiates a sequence of three reactions in one pot: the reduction of the nitro group to an amine, a subsequent Fischer-type indolization to form the indole ring, and a final intramolecular acylation. This powerful tandem process produces the target carbazolone directly in an impressive 92% yield. researchgate.netresearchgate.net

Table 3: Overview of Multi-Step Synthesis Protocols

| Starting Material | Key Reagents | Reaction Type | Yield | Source(s) |

| 1H-Indole-2-butanoic acid | p-Toluenesulfonic acid, Toluene | Intramolecular Friedel-Crafts Acylation | 88% | researchgate.netresearchgate.net |

| Methyl 6-(2-nitrophenyl)-5-oxohexanoate | Iron, conc. HCl | Tandem Reduction-Cycloaromatization-Acylation | 92% | researchgate.netresearchgate.net |

Annulation Reactions (e.g., PIFA-Mediated Oxidative Cyclization)

A significant and effective method for the synthesis of the this compound scaffold involves annulation reactions, particularly through phenyliodine bis(trifluoroacetate) (PIFA)-mediated oxidative cyclization. This approach relies on the intramolecular C-N bond formation from readily available 2-aryl enaminones. The reaction is noted for its efficiency and ability to proceed under mild conditions, providing a direct route to the tricyclic carbazolone system.

The general principle of this synthetic strategy is the oxidative cyclization of a 2-aryl enaminone precursor. In this reaction, PIFA acts as a potent oxidizing agent, facilitating the formation of a nitrenium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aryl ring to construct the final carbazole framework. This method has been successfully applied to synthesize a variety of substituted this compound derivatives.

Detailed research findings have demonstrated the versatility of this reaction with different substituted precursors. For instance, the synthesis of various derivatives of this compound has been accomplished with good to excellent yields. The reaction conditions typically involve treating the 2-aryl enaminone with PIFA in a suitable solvent. The products are then purified using standard techniques such as silica (B1680970) gel column chromatography.

The following table summarizes the results for the synthesis of several substituted this compound derivatives using the PIFA-mediated oxidative cyclization method. rsc.org

| Compound | Substituent(s) | Yield (%) | Physical State | Melting Point (°C) |

| 2b | 7-Methyl | 90 | White Solid | >250 |

| 2d' | 8-Fluoro | 22 | White Solid | 224-226 |

| 2g | 2,2-Dimethyl | 87 | White Solid | 212-214 |

| 2k | 9-Propyl | 31 | Yellow Solid | 153-155 |

The data indicates that the electronic and steric nature of the substituents on the aromatic ring and the enaminone backbone can influence the reaction's efficiency. For example, the electron-donating methyl group at the 7-position (compound 2b ) resulted in a high yield of 90%. rsc.org In contrast, the electron-withdrawing fluoro group at the 8-position (compound 2d' ) gave a significantly lower yield of 22%. rsc.org Steric hindrance, as seen with the 2,2-dimethyl substitution (compound 2g ), still allowed for a high yield of 87%. rsc.org The N-propyl substituted derivative (compound 2k ) was obtained in a lower yield of 31%. rsc.org These findings highlight the synthetic utility of PIFA-mediated oxidative cyclization in accessing a range of functionalized 2,3-dihydro-1H-carbazol-4(9H)-ones.

Derivatization and Functionalization Strategies for the 2,3 Dihydro 1h Carbazol 4 9h One Core

N-Substitution Reactions

The nitrogen atom of the indole (B1671886) moiety within the carbazolone core is a primary site for substitution reactions.

N-Alkylation: The alkylation of the nitrogen atom is a common strategy to introduce various alkyl groups. This can be achieved using different alkylating agents under basic conditions. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for promoting N-1 selective alkylation of indazole scaffolds, a related heterocyclic system. beilstein-journals.org This method has been successfully applied to a range of C-3, -4, -5, -6, and -7 substituted indazoles, highlighting the influence of steric and electronic effects on the regioselectivity of the reaction. beilstein-journals.org In the context of carbazolones, N-alkylation has been employed to synthesize a variety of N-alkylated derivatives, which are then used in further synthetic transformations such as intramolecular oxidative coupling mediated by palladium acetate. researchgate.net

N-Acetylation: Acetylation of the nitrogen atom introduces an acetyl group, which can influence the electronic properties and subsequent reactivity of the carbazole (B46965) ring. The reaction of 1,2,3,4-tetrahydrocarbazole (B147488) with acetyl chloride in glacial acetic acid yields the corresponding 1-acetyl derivative. mdpi.com This N-acetylated compound can then serve as a starting material for the synthesis of various other heterocyclic systems. mdpi.com

Table 1: Examples of N-Substitution Reactions

| Reagent | Product | Reference |

| Alkyl Halide/NaH | N-Alkyl-2,3-dihydro-1H-carbazol-4(9H)-one | beilstein-journals.orgresearchgate.net |

| Acetyl Chloride | N-Acetyl-2,3-dihydro-1H-carbazol-4(9H)-one | mdpi.com |

Modifications at the Carbonyl Group

The carbonyl group at the C-4 position is a key functional handle for a variety of chemical transformations, enabling the construction of new heterocyclic rings and the introduction of diverse functionalities.

The reaction of 2,3-dihydro-1H-carbazol-4(9H)-one and its derivatives with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oximes. researchgate.netkhanacademy.org This reaction typically proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. These oxime derivatives can serve as intermediates for the synthesis of other heterocyclic systems. For example, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride in alcoholic potassium hydroxide (B78521) affords methyl isoxazolo[5,4-a]carbazole-3-carboxylates. researchgate.net The formation of oxime radicals from these derivatives opens up further avenues for synthetic applications, including C-O coupling reactions and oxidative cyclizations. nih.gov

The carbonyl group can be utilized to construct sulfur-containing heterocycles. For instance, condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with thiourea (B124793) can produce an imino derivative, which can then react with chloroacetic acid to undergo cyclization, yielding a thiazolidinone derivative. mdpi.com Similarly, reaction with thiosemicarbazide (B42300) can lead to intermediates that can be cyclized to form other sulfur-containing heterocycles. mdpi.com

Introduction of Halogen and Alkyl Substituents

The carbocyclic ring of the this compound scaffold can be functionalized through the introduction of halogen and alkyl groups.

Halogenation: Halogen atoms can be introduced onto the aromatic ring of the carbazole system, which can then serve as handles for further cross-coupling reactions. While specific examples for the direct halogenation of this compound are not detailed in the provided context, the general principles of electrophilic aromatic substitution on carbazole derivatives are well-established.

Alkylation: Alkyl groups can be introduced at various positions on the carbazole core. For example, the synthesis of 9-methyl-3-methylene-2,3-dihydro-1H-carbazol-4(9H)-one demonstrates the introduction of a methyl group at the nitrogen (N-9) and a methylene (B1212753) group at the C-3 position. bldpharm.com The introduction of alkyl groups can be crucial for modulating the biological activity of the resulting compounds. nih.gov

Table 2: Examples of Halogen and Alkyl Substitution

| Position | Substituent | Compound Name | Reference |

| N-9 | Methyl | 9-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one | bldpharm.com |

| C-3 | Methylene | 9-Methyl-3-methylene-2,3-dihydro-1H-carbazol-4(9H)-one | bldpharm.com |

Spiro-Compound Formation

The this compound core can be utilized in the synthesis of spiro-compounds, where one atom is the common center of two rings. A notable example is the synthesis of spiro[dihydrofuran-2,3'-oxindoles] through a formal [4+1] annulation reaction. beilstein-journals.org While this specific example uses a fused 1H-pyrrole-2,3-dione, the principle of using a carbocyclic ketone as a building block for spiro-heterocycles is a recognized synthetic strategy. The formation of spiro compounds introduces significant three-dimensional complexity, which can be valuable in the design of novel therapeutic agents.

Heterocyclic Ring Annulation onto the Carbazole System

The carbazole framework can be extended by the annulation (fusion) of additional heterocyclic rings. A key example is the formation of triazole-fused carbazoles. The functionalization of the 1,2,4-triazole (B32235) backbone through C-H activation and annulation has been explored, leading to novel reactivity patterns such as N-N bond-cleaving ring-opening reactions. nih.gov In the context of carbazoles, the reaction of 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives has been used to prepare isoxazolo- and pyrazolo-fused carbazoles. researchgate.netproquest.com This strategy of ring annulation significantly expands the chemical space accessible from the basic carbazolone scaffold, leading to compounds with diverse and potentially enhanced biological or material properties.

Enaminone-Based Transformations

The transformation of the keto group in this compound into a reactive enaminone moiety serves as a powerful strategy for the synthesis of diverse, fused-heterocyclic carbazole derivatives. The presence of the enaminone functionality, a conjugated system containing both an amine and a carbonyl group, opens up a wide array of possibilities for cyclocondensation reactions.

A key intermediate in these transformations is formed by the reaction of this compound with a formamide (B127407) acetal (B89532), most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds by heating the carbazolone with DMF-DMA, often without a solvent or in a high-boiling solvent like xylene, to yield the corresponding 3-(dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one. This enaminone is a versatile precursor for constructing various five- and six-membered heterocyclic rings fused to the carbazole 'c' face.

The general synthetic utility stems from the electrophilic nature of the β-carbon of the enaminone and the ability of the dimethylamino group to act as a leaving group upon nucleophilic attack. This allows for reactions with a variety of binucleophiles to build annulated systems such as pyrazoles, isoxazoles, and pyrimidines.

The reaction of the enaminone intermediate with hydrazine (B178648) derivatives is a classical and efficient method for the construction of the pyrazole (B372694) ring. researchgate.netchim.it When 3-(dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one is treated with hydrazine hydrate (B1144303), typically in a protic solvent like ethanol (B145695) or acetic acid under reflux, a cyclocondensation reaction occurs. The reaction proceeds via initial nucleophilic attack of the hydrazine at the enamine β-carbon, followed by an intramolecular cyclization and subsequent elimination of dimethylamine (B145610) and water to afford the aromatic pyrazolo[4,3-c]carbazole system. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring.

A closely related strategy involves the use of 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a β-dicarbonyl analogue, which reacts with hydrazine hydrate to yield the corresponding pyrazolo-fused carbazole. researchgate.net

Table 1: Synthesis of Pyrazolo[4,3-c]carbazole Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-(Dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one | Hydrazine hydrate | Pyrazolo[4,3-c]carbazol |

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydrazine hydrate | 3-Methylpyrazolo[4,3-c]carbazol researchgate.net |

Analogous to pyrazole formation, fused isoxazoles can be synthesized by reacting the enaminone intermediate with hydroxylamine. researchgate.net The reaction of 3-(dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one with hydroxylamine hydrochloride in a suitable solvent leads to the formation of the isoxazolo[5,4-c]carbazole skeleton. nih.govnih.govresearchgate.net The mechanism follows a similar pathway of nucleophilic attack, cyclization, and elimination. Research has shown that reacting 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine hydrochloride also serves as a viable route to the corresponding 3-methyl-substituted isoxazolo[5,4-a]carbazole. researchgate.net

Table 2: Synthesis of Isoxazolo[5,4-c]carbazole Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-(Dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one | Hydroxylamine hydrochloride | Isoxazolo[5,4-c]carbazol |

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydroxylamine hydrochloride | 3-Methyl-10H-isoxazolo[5,4-a]carbazole researchgate.net |

The construction of a fused pyrimidine (B1678525) ring can be achieved by reacting the enaminone precursor with various amidine-containing reagents, such as guanidine (B92328), thiourea, or urea. nih.govresearchgate.netresearchgate.net For instance, treatment of 3-(dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one with guanidine in the presence of a base like sodium ethoxide results in the formation of 2-aminopyrimido[5,4-c]carbazole. The reaction proceeds through a well-established cyclocondensation pathway. This approach provides a modular entry into a class of compounds with significant biological interest.

Table 3: Synthesis of Pyrimido[5,4-c]carbazole Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-(Dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one | Guanidine | 2-Aminopyrimido[5,4-c]carbazole |

| 3-(Dimethylaminomethylene)-2,3-dihydro-1H-carbazol-4(9H)-one | Urea | Pyrimido[5,4-c]carbazol-2(1H)-one |

Spectroscopic and Crystallographic Investigations of the Chemical Compound and Its Derivatives

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FT-IR spectrum of carbazole (B46965) and its derivatives displays several characteristic absorption bands that confirm the presence of key functional groups. For the parent carbazole, the N-H stretching frequency is observed at 3419 cm⁻¹. researchgate.net The aromatic C-H stretching is found at 3051 cm⁻¹, while the C-N stretching and out-of-plane N-H bending are located at 1450 cm⁻¹ and 727 cm⁻¹, respectively. researchgate.net

In derivatives of 2,3-dihydro-1H-carbazol-4(9H)-one, the presence of the carbonyl group (C=O) introduces a strong absorption band in the region of 1608-1750 cm⁻¹. rsc.orgrsc.org For instance, in N,N-diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, the C=O stretching vibration is observed at 1679 cm⁻¹. rsc.org The exact position of this band can be influenced by substituents on the carbazole ring system. Additionally, the characteristic N-H and C-H stretching vibrations are also present, often with slight shifts in their positions depending on the specific molecular environment.

The table below summarizes the characteristic FT-IR absorption bands for some derivatives of this compound.

| Functional Group | Absorption Band (cm⁻¹) | Compound |

| N-H stretch | 3419 | Carbazole researchgate.net |

| C-H (aromatic) stretch | 3051 | Carbazole researchgate.net |

| C=O stretch | 1608-1750 | Dihydropyrimidinone derivatives rsc.org |

| C=O stretch | 1697 | 2,2-Dimethyl-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one rsc.org |

| C-N stretch | 1450 | Carbazole researchgate.net |

| N-H bend | 727 | Carbazole researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of carbazole, the protons on the benzene (B151609) rings typically appear in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.comresearchgate.net For this compound and its derivatives, the protons of the cyclohexanone (B45756) ring give rise to signals in the aliphatic region (δ 1.5-3.0 ppm). For example, in 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethan-1-one, the methylene (B1212753) protons of the tetrahydrocarbazole moiety appear as multiplets in the range of δ 1.80-3.01 ppm. rsc.org The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and stereochemistry.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ketone group in this compound derivatives is typically observed at a downfield chemical shift, often above δ 180 ppm. rsc.org For instance, the carbonyl carbon in 2,2-dimethyl-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one resonates at δ 184.9 ppm. rsc.org The aromatic carbons appear in the range of δ 110-150 ppm, while the aliphatic carbons of the saturated ring are found at higher field (δ 20-40 ppm). rsc.org

The following tables present representative ¹H and ¹³C NMR data for derivatives of this compound.

¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethan-1-one rsc.org | CDCl₃ | 8.08–8.05 (m, 1H), 7.42–7.40 (m, 1H), 7.30–7.23 (m, 2H), 2.98-3.01 (m, 2H), 2.63-2.66 (m, 2H), 1.80-1.92 (m, 4H) |

| 2,2-Dimethyl-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one rsc.org | CDCl₃ | 7.43–7.41 (m, 1H), 7.39–7.36 (m, 1H), 7.17 (td, J = 7.2, 1.6 Hz, 1H), 7.13 (td, J = 7.2, 1.6 Hz, 1H), 2.71–2.69 (m, 4H), 1.88–1.87 (m, 4H), 1.44 (s, 9H) |

| N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide rsc.org | CDCl₃ | 7.64 (d, J = 8.4 Hz, 2H), 7.49 (d, J = 1.2 Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.0 Hz, 2H), 6.88 (br s, 1H), 6.78 (dd, J = 1.2, 8.0 Hz, 1H), 2.38 (s, 3H), 2.30 (s, 3H) |

¹³C NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethan-1-one rsc.org | CDCl₃ | 150.6, 135.8, 135.5, 129.8, 123.3, 122.3, 117.4, 116.5, 115.4, 83.0, 28.3, 25.9, 23.7, 22.2, 21.1 |

| 2,2-Dimethyl-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one rsc.org | CDCl₃ | 184.9, 135.9, 135.6, 129.0, 122.1, 121.0, 118.1, 114.6, 112.9, 28.4, 26.6, 24.3, 23.5, 22.7, 21.1 |

| N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide rsc.org | CDCl₃ | 144.1, 138.9, 135.9, 134.3, 132.1, 129.6, 127.3, 127.2, 123.3, 112.4, 21.6, 21.2 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of newly synthesized compounds. rsc.org In the study of this compound and its derivatives, mass spectrometry is routinely used to verify the successful formation of the target molecules. For example, the molecular ion peak (M+) or protonated molecule ([M+H]⁺) is observed, and its mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula. rsc.orgrsc.org

The table below shows HRMS data for some derivatives.

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| C₂₁H₁₉NO₃SNa | ESI | 388.0978 | 388.0976 |

| C₂₃H₂₆F₃NO₅SNa | ESI | 508.1376 | 508.1376 |

| C₁₄H₁₄INO₃SNa | ESI | 425.9631 | 425.9630 |

| C₁₃H₁₁BrClNO₂SNa | ESI | 383.9252 | 383.9251 |

| C₁₄H₁₄BrNO₂SNa | ESI | 363.9801 | 363.9807 |

X-ray Crystallography and Solid-State Analysis

For example, the crystal structure of 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one reveals that the cyclohexane (B81311) ring of the carbazole moiety adopts a sofa conformation. nih.gov In this derivative, the crystal packing is stabilized by C-H···O hydrogen bonds and carbonyl-carbonyl interactions. nih.gov The planarity of the aromatic rings and the conformation of the saturated ring are key features determined from the crystallographic data.

The crystal data for 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO nih.gov |

| Molecular Weight | 213.27 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 8.3742 (6) nih.gov |

| b (Å) | 17.033 (1) nih.gov |

| c (Å) | 8.6083 (5) nih.gov |

| β (°) | 116.432 (3) nih.gov |

| Volume (ų) | 1099.51 (12) nih.gov |

| Z | 4 nih.gov |

In another example, 2,3,4,9-tetrahydro-1H-carbazole, the cyclohexene (B86901) ring was found to adopt a half-chair conformation. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N-H···π and C-H···π interactions. nih.gov These crystallographic studies provide a fundamental understanding of the solid-state packing and intermolecular interactions that govern the properties of these compounds.

Molecular Conformation and Stereochemistry

For instance, in the derivative 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one, the cyclohexene ring system is found to adopt a sofa conformation . researchgate.netnih.gov This conformation is characterized by five atoms of the ring being nearly coplanar, while the sixth atom deviates significantly from this plane. Specifically, in the crystal structure of this ethyl derivative, the puckering parameters, which quantitatively describe the conformation, have been determined. researchgate.netnih.gov Similarly, for 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)propanedinitrile, the cyclohexene ring also exhibits a sofa conformation. researchgate.net In another related molecule, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the cyclohexene ring is described as being in an envelope form . researchgate.net

The planarity of the carbazole unit itself is also of interest. In 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the carbazole unit is not perfectly planar, with a dihedral angle of 2.5 (1)° between the benzene ring and the fused pyrrole (B145914) ring. researchgate.net In contrast, for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the carbazole units are reported to be planar. nih.goviucr.org These variations highlight how different substitution patterns can influence the fine details of the molecular geometry.

Table 1: Conformation of the Saturated Ring in this compound Derivatives

| Compound Name | Saturated Ring Conformation |

| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | Sofa |

| 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile | Sofa |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Envelope |

This table is generated based on available data for derivatives and illustrates common conformations.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and physical properties of the crystalline solid. For derivatives of this compound, hydrogen bonding and π-π stacking are prominent interactions.

In the crystal structure of 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one, the packing is stabilized by C—H⋯O hydrogen bonds . researchgate.netnih.gov These interactions occur between a methyl hydrogen atom of the ethyl group and the carbonyl oxygen of an adjacent molecule. researchgate.netnih.gov Furthermore, a notable carbonyl–carbonyl interaction of type II is observed, with a C···O distance of 3.207 (2) Å, which further contributes to the stability of the crystal packing. researchgate.net

For other carbazole derivatives, a rich network of interactions is often present. In 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)propanedinitrile, the crystal packing involves C—H⋯N, N—H⋯N, C—H⋯π, and π-π interactions . researchgate.net The molecules form cyclic centrosymmetric dimers through C—H⋯N hydrogen bonds. researchgate.net In 2-nitro-3-phenyl-9H-carbazole, molecules are linked by N—H⋯O hydrogen bonds , and π–π stacking interactions are observed between adjacent carbazole rings. nih.gov Similarly, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde features both N—H⋯O and C—H⋯O hydrogen bonds , along with a range of π–π contacts that stabilize the crystal structure. nih.goviucr.org

Table 2: Key Intermolecular Interactions in Derivatives of this compound

| Compound | Interaction Type | Details |

| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | C—H⋯O hydrogen bond | Between ethyl group and carbonyl oxygen. researchgate.netnih.gov |

| Carbonyl-carbonyl interaction | C···O distance of 3.207 (2) Å. researchgate.net | |

| 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile | N—H⋯N, C—H⋯N, C—H⋯π, π-π | Forms a three-dimensional network. researchgate.net |

| 2-Nitro-3-phenyl-9H-carbazole | N—H⋯O hydrogen bond, π-π stacking | Links molecules into chains. nih.gov |

| 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | N—H⋯O, C—H⋯O, π-π contacts | Stabilizes the overall crystal structure. nih.goviucr.org |

This table summarizes the types of intermolecular interactions observed in the crystal structures of related carbazole derivatives.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, which are typically indicative of hydrogen-bonding interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, showing the distribution of de (distance to the nearest nucleus exterior to the surface) versus di (distance to the nearest nucleus interior to the surface). These plots allow for the deconvolution of the full fingerprint into contributions from specific atom-pair contacts, offering a clear picture of the packing environment.

Quantum Chemical Calculations (DFT, HF Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, are fundamental in computational chemistry for predicting the properties of molecular systems. DFT, with functionals like B3LYP, is widely used due to its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules like carbazolone derivatives.

The first step in most computational studies is the geometrical optimization of the molecule's structure. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule on its potential energy surface. For derivatives of this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles of the ground state. These optimized structures are crucial as they form the basis for all subsequent property calculations. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic properties.

Theoretical vibrational analysis is a key component of computational studies, often used to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. For a derivative like (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, which has C1 point group symmetry, the total number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. For this 39-atom molecule, 103 vibrational modes are predicted.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods, bringing them into better agreement with experimental data. For instance, the characteristic C=O stretching vibration in the carbazolone core is typically predicted in the range of 1600-1800 cm⁻¹. In the case of the studied benzylidene derivative, this mode was theoretically found at 1667 cm⁻¹. Similarly, C=C stretching vibrations of the aromatic rings were calculated to be around 1567 cm⁻¹.

Table 1: Selected Predicted Vibrational Frequencies for a Carbazolone Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | 1667 |

| Aromatic C=C Stretch | 1567 |

| C-H Stretch (Aromatic) | 3068 - 3090 |

Data is for (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can aid in the interpretation of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts.

For the (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivative, computed ¹H and ¹³C NMR spectra have shown good correlation with experimental data. For example, the calculated chemical shift for the methyl protons was found to be around 3.41 ppm, comparable to the experimental value of 3.52 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is a key marker, with a predicted chemical shift of approximately 192.72 ppm, which is reasonably close to the experimental value of 183.62 ppm after considering solvent effects and theoretical approximations.

Table 2: Comparison of Experimental and Predicted NMR Chemical Shifts for a Carbazolone Derivative

| Nucleus | Group | Experimental Shift (ppm) | Predicted Shift (ppm) |

| ¹H | -CH₃ | 3.52 | 3.41 |

| ¹H | -CH₂ (aliphatic) | 2.79, 3.07 | 2.70, 3.19 |

| ¹³C | -C=O | 183.62 | 192.72 |

| ¹³C | -CH₃ | 29.74 | 36.06 |

| ¹³C | -CH₂ (aliphatic) | 21.74, 25.90 | 31.01, 35.21 |

Data is for (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals provide valuable information about the electronic properties and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

For the derivative (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, the HOMO-LUMO energy gap was calculated to be 4.03 eV. This value provides a quantitative measure of the molecule's electronic stability and can be used to predict its behavior in chemical reactions. The HOMO is primarily located on the carbazolone moiety, indicating that this part of the molecule is the most likely to donate electrons in a reaction. The LUMO, on the other hand, is predominantly spread over the benzylidene portion, suggesting this is the most probable site for accepting electrons.

Table 3: Frontier Molecular Orbital Energies and Gap for a Carbazolone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Value not specified in source |

| LUMO | Value not specified in source |

| HOMO-LUMO Gap (ΔE) | 4.03 |

Data is for (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

The distribution of the frontier molecular orbitals can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Nucleophilic Attack: The regions of the molecule where the LUMO is localized are electron-deficient and are therefore susceptible to attack by nucleophiles (electron-rich species). For the studied carbazolone derivative, the LUMO is centered on the benzylidene part, making it the primary site for nucleophilic attack.

Electrophilic Attack: The areas where the HOMO is localized are electron-rich and are the preferred sites for attack by electrophiles (electron-deficient species). In the same derivative, the HOMO is concentrated on the carbazolone ring system, identifying it as the location for electrophilic attack.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution in a molecule and complement FMO analysis in predicting reactive sites. The MESP surface plots different colors to indicate regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the electron density in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis is valuable for understanding electron delocalization, hyperconjugative interactions, and the stability of molecular structures.

In the context of carbazole derivatives, NBO analysis is frequently employed to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions. These interactions, which represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for understanding the molecule's electronic structure and reactivity.

For a molecule like this compound, significant intramolecular interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma (σ) and pi (π) bonds. For instance, the interaction between the nitrogen lone pair (LP(N)) and the antibonding π* orbitals of the aromatic ring would contribute significantly to the stability and planarity of the carbazole system. Similarly, the lone pairs on the carbonyl oxygen (LP(O)) would interact with adjacent C-C and C-N antibonding orbitals.

A representative table of the types of interactions that would be analyzed is shown below. The values are hypothetical and for illustrative purposes only, as specific data for this compound is not present in the searched literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Hypothetical |

| LP (N) | π(C5-C6) | High |

| LP (N) | π(C7-C8) | High |

| LP (O) | σ(C3-C4) | Moderate |

| σ (C1-C2) | σ(C3-C4) | Low |

This table illustrates the type of data generated from an NBO analysis. Actual values would require a specific computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would show distinct regions of negative and positive potential. The most negative potential (typically colored red) would be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region would be susceptible to electrophilic attack.

The region around the N-H group would exhibit a positive potential (typically colored blue), indicating its propensity to act as a hydrogen bond donor. The aromatic part of the molecule would show a distribution of potential, with the π-system being a region of relatively negative potential, making it susceptible to electrophilic substitution.

The analysis of the MEP surface is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing of carbazole derivatives. For instance, in related structures, C-H···O and N-H···O interactions are commonly observed and can be rationalized by the MEP surface. nih.gov

Non-Linear Optical (NLO) Property Investigations

Non-Linear Optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics and photonics. Carbazole derivatives are known to exhibit significant NLO properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). nih.gov

The key parameters for NLO activity are the first-order hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response. Computational studies on carbazole-based systems often show that the presence of electron-donating and electron-accepting groups enhances the ICT character and, consequently, the NLO properties.

In this compound, the carbazole nitrogen acts as an electron donor, and the carbonyl group acts as an electron acceptor. This donor-acceptor framework, connected through the π-system, is a prerequisite for NLO activity. While specific calculated values for the hyperpolarizability of the title compound are not available in the literature, studies on similar donor-acceptor carbazoles have shown significant β₀ values. The investigation of NLO properties typically involves quantum chemical calculations, often using Density Functional Theory (DFT) methods.

A hypothetical data table for NLO properties is presented below to illustrate the typical output of such a study.

| Property | Calculated Value - Hypothetical |

| Dipole Moment (μ) | > 2 Debye |

| First-order Hyperpolarizability (β₀) | > 10 x 10⁻³⁰ esu |

This table is for illustrative purposes. Actual NLO properties would need to be determined through specific computational analysis.

Conclusion

Biological and Pharmacological Research of 2,3 Dihydro 1h Carbazol 4 9h One and Its Derivatives

Broad Spectrum Biological Activities of Carbazole (B46965) Scaffolds

The carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. researchgate.netnih.gov Derivatives of carbazole have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, neuroprotective, and antidiabetic properties. mdpi-res.com The planar and electron-rich nature of the carbazole nucleus allows for various structural modifications, enabling the synthesis of compounds with tailored biological profiles.

Tetrahydrocarbazole (THC), the hydrogenated form of carbazole and the core of the title compound, is a key structural motif in many biologically active compounds and natural products. researchgate.netresearchgate.net This scaffold is present in pharmaceuticals such as the anti-emetic drug ondansetron (B39145) and various vinca (B1221190) alkaloids used in cancer chemotherapy, like vincristine (B1662923) and vinblastine. researchgate.net The versatility of the THC skeleton allows it to serve as a foundation for agents that inhibit tumor growth, suppress bacterial proliferation, and modulate key cellular pathways. researchgate.net Research has shown that derivatives of tetrahydrocarbazole exhibit activities such as protein kinase inhibition, antibacterial effects against resistant strains, and suppression of cancer cell growth through various mechanisms. researchgate.netpnas.org

Specific Biological Activities and Mechanisms

Building on the broad potential of the carbazole framework, researchers have investigated the specific therapeutic applications of 2,3-dihydro-1H-carbazol-4(9H)-one and its derivatives, particularly in oncology and infectious diseases.

Anticancer Activity

The fight against cancer has been a major focus for the development of carbazole-based compounds. The tetrahydrocarbazole nucleus has proven to be a fertile ground for discovering potent anticancer agents that act through multiple mechanisms. researchgate.netresearchgate.net

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. researchgate.netresearchgate.net Numerous studies have demonstrated the cytotoxic effects of these compounds against a panel of human cancer cell lines.

For instance, a series of novel 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles were synthesized and evaluated for their anticancer activity. Two thioamide derivatives, in particular, showed significant cytotoxicity against human breast cancer (MCF-7), human colorectal carcinoma (HCT116), and lung cancer (A549) cell lines. nih.gov Further investigation revealed that these compounds induce apoptosis, disrupt mitochondrial function, and cause DNA damage. nih.gov Similarly, pyrano[3,2-c]carbazole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values in the low micromolar range. nih.gov The synthesis of tetrahydrocarbazole–triazole derivatives has also yielded compounds with potent activity against MCF-7 cells, where the lead compound was found to promote apoptosis and arrest the cell cycle. mdpi.com

Table 1: Antiproliferative Activity of Selected Tetrahydrocarbazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Thioamide-substituted Tetrahydrocarbazoles | MCF-7, HCT116, A549 | Not specified, but significant | Induce apoptosis, DNA damage, mitochondrial disruption | nih.gov |

| Pyrano[3,2-c]carbazoles | MDA-MB-231, K562, A549, HeLa | 0.43 to 8.05 µM | Induce G2/M cell cycle arrest and apoptosis | nih.gov |

| Tetrahydrocarbazole–triazole derivatives | MCF-7 | Not specified, but potent | Promotes apoptosis and cell cycle arrest | mdpi.com |

| Isoxazolo[3,4-a]carbazole derivative | HeLa | 0.37 µM | Potent and selective cytotoxicity | nih.gov |

The anticancer activity of tetrahydrocarbazole derivatives is often rooted in their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. The PI3K/AKT/mTOR pathway is frequently overactive in cancer, promoting cell growth and survival. Some indole (B1671886) derivatives, the parent structure of carbazoles, have been identified as capable of blocking AKT signaling. nih.gov Specifically, certain carbazole derivatives have been shown to affect the Akt signaling pathway in cancer cells. For example, the natural carbazole alkaloid mahanine (B1683992) stimulates the Akt signaling pathway to increase glucose uptake, demonstrating the scaffold's ability to interact with this pathway. mdpi-res.com In the context of cancer, novel nitric oxide-releasing pyranocarbazole derivatives were found to inhibit tumor growth in vivo by targeting the PI3K/Akt signaling pathway. researchgate.net

The p38 mitogen-activated protein kinase (p38 MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The abnormal activity of p38 is linked to several cancers. researchgate.net New chalcone (B49325) derivatives have been designed to act as inhibitors of p38-α MAPK, with some showing significant anticancer activity in micro-molar concentrations. researchgate.net While direct studies on this compound are limited, the established ability of related heterocyclic structures to inhibit these key pathways suggests a promising avenue for the mechanism of action of tetrahydrocarbazole-based anticancer agents.

A well-established mechanism for many anticancer drugs is their ability to intercalate, or insert themselves, between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar structure of the carbazole ring system is well-suited for such interactions. researchgate.net

Ellipticine, a well-known anticancer carbazole alkaloid, exerts its cytotoxic effects primarily through DNA intercalation and the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.govresearchgate.net Studies on synthetic carbazole derivatives have confirmed this mode of action. For example, fluorescence measurements of a potent pyridocarbazole derivative showed it possesses DNA binding properties. nih.gov Furthermore, a comprehensive review of tetrahydrocarbazole derivatives highlights DNA intercalation as one of the key mechanisms mediating their anticancer potential. researchgate.netresearchgate.net Symmetric carbazole derivatives have been investigated as potential topoisomerase II inhibitors, with some compounds showing strong catalytic inhibitory activity against the topoisomerase IIα isoform. researchgate.net This ability to interfere directly with DNA and associated enzymes is a significant contributor to the anticancer profile of the carbazole family.

Antimicrobial Activity (Antibacterial and Antifungal Effects)

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Carbazole derivatives, including those based on the tetrahydrocarbazole scaffold, have emerged as promising candidates with potent activity against a range of bacterial and fungal pathogens. pnas.org

Derivatives of 6-chloro-1,2,3,4-tetrahydrocarbazole have been synthesized and shown to possess moderate antibacterial and good antifungal activity. jmchemsci.com More comprehensive studies have identified 1-amino substituted tetrahydrocarbazoles (THCz) that display bactericidal activity at low micromolar concentrations. One such compound, THCz-1, was effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL. pnas.org The activity also extended to certain Gram-negative pathogens like Neisseria gonorrhoeae and Moraxella catarrhalis. pnas.org

Hybrid molecules combining the tetrahydrocarbazole scaffold with other antibacterial pharmacophores have also proven effective. A hybrid of tetrahydrocarbazole and a 2,4-diaminopyrimidine (B92962) scaffold yielded a compound with potent activity against both S. aureus and Escherichia coli, with MIC values ranging from 0.39 to 0.78 μg/mL. nih.gov This compound was also effective against several multidrug-resistant strains of S. aureus. nih.gov

Table 2: Antimicrobial Activity of Selected Tetrahydrocarbazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Pathogen | Activity Metric (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| 1-Amino-tetrahydrocarbazole (THCz-1) | Staphylococcus aureus (MRSA) | 1-8 µg/mL | Broad-spectrum activity against Gram-positive pathogens. | pnas.org |

| 1-Amino-tetrahydrocarbazole (THCz-1) | Enterococcus faecium (VRE) | 1-8 µg/mL | Active against vancomycin-resistant strains. | pnas.org |

| 1-Amino-tetrahydrocarbazole (THCz-1) | Neisseria gonorrhoeae | 1-8 µg/mL | Activity against select Gram-negative pathogens. | pnas.org |

| Tetrahydrocarbazole-2,4-diaminopyrimidine Hybrid (12c) | Staphylococcus aureus | 0.39-0.78 µg/mL | Potent activity, including against multidrug-resistant strains. | nih.gov |

| Tetrahydrocarbazole-2,4-diaminopyrimidine Hybrid (12c) | Escherichia coli | 0.39-0.78 µg/mL | Potent activity against Gram-negative bacteria. | nih.gov |

| 5-Cyano substituted Bisindole Tetrahydrocarbazole | S. aureus (MRSA) | 1-2 µg/mL | Activity exceeds that of standard antibiotic ciprofloxacin (B1669076) in some cases. | nih.gov |

| N-substituted Tetrahydrocarbazoles | Staphylococcus aureus | 50 µg/mL | Moderate activity against S. aureus. | researchgate.net |

Antioxidant Activity

Carbazole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-donating ability of the carbazole nucleus. mdpi.comnsf.gov This characteristic has spurred investigations into their use as radical scavengers. ucsf.edunih.gov

The antioxidant capacity of various carbazole derivatives has been evaluated using multiple assays, including the cupric ion reducing antioxidant capacity (CUPRAC), 2,2'-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS) assays. ucsf.edunih.gov The CUPRAC method is an electron transfer-based assay that measures the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction. nih.gov

Studies have demonstrated the radical scavenging effects of different carbazole derivatives. For instance, the Trolox equivalent antioxidant capacity (TEAC) of various carbazole analogues was determined using DPPH and ABTS radical scavenging methods. The results indicated that the scavenging ability differed between the two assays, suggesting different reaction mechanisms. ucsf.edu The addition of acetic acid accelerated the DPPH radical scavenging reaction, pointing towards a sequential proton loss electron transfer (SPLET) mechanism. In contrast, the hydrogen atom transfer (HAT) mechanism was suggested for the ABTS radical scavenging reaction. ucsf.edu

In another study investigating the protective effects of carbazole derivatives against AAPH-induced hemolysis of human erythrocytes, the stoichiometric factor (n) was used to determine the free-radical-scavenging sequence. The results showed that the antioxidant activity of carbazole derivatives can be influenced when used in combination with other antioxidants like Trolox. nih.gov The development of novel radical-scavenging drugs often benefits from detailed structure-activity relationship (SAR) studies of compounds with the carbazole central structure. nih.gov

| Derivative Type | Assay | Key Findings |

| Carbazole derivatives (Ar₂NHs) | DPPH, ABTS | Scavenging ability differed between assays, suggesting different mechanisms (SPLET for DPPH, HAT for ABTS). ucsf.edu |

| Carbazole and its analogues | AAPH-induced hemolysis | The free-radical-scavenging sequence was determined, and interactions with other antioxidants were observed. nih.gov |

Antimalarial Activity

The development of new and effective antimalarial drugs is a critical area of research due to the emergence of drug-resistant malaria parasites. While specific studies focusing solely on this compound are limited in the provided results, the broader class of carbazole derivatives has shown promise. For example, a synthetic endoperoxide compound, 1,2,6,7-tetraoxaspiro[7.11]nonadecane (N-89), has demonstrated potent antimalarial activity in vivo against Plasmodium berghei. nih.gov Although not a direct derivative of the title compound, this highlights the potential of complex heterocyclic structures in antimalarial drug discovery.

Antiserotonin Activity

Derivatives of carbazole have been investigated for their interaction with serotonin (B10506) receptors. For example, Zacopride, a potent 5-HT3 receptor antagonist, demonstrates the potential of this chemical class to modulate the serotonergic system. While direct evidence for the antiserotonin activity of this compound is not explicitly detailed in the provided search results, the structural similarities to known serotonergic agents suggest this as a potential area for future investigation.

Anticonvulsant Activity

The carbazole nucleus is a known pharmacophore for anticonvulsant activity. ijfans.org Several studies have synthesized and evaluated carbazole derivatives for their ability to protect against seizures.

In one study, (E)-N-((2-chloro-9H-carbazol-3-yl) methylene) benzylamine (B48309) derivatives were synthesized and evaluated using the Maximal Electroshock (MES) method. ijfans.org Compound 4e, (E)-N-((2-chloro-9H-carbazol-3-yl) methylene) benzenamine, showed a maximal response compared to the standard drug phenytoin. ijfans.org Other derivatives in the series exhibited mild to moderate anticonvulsant activity. ijfans.org

Another area of research has focused on quinazolin-4(3H)-one derivatives, which have also been investigated for their anticonvulsant properties. mdpi.com These compounds were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The introduction of a 1,2,4-triazole (B32235) moiety into various heterocyclic structures has also been a successful strategy in developing potent anticonvulsant agents. nih.gov For example, 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed strong anticonvulsant activity in the MES test. nih.gov

| Compound/Derivative Series | Seizure Model | Key Findings |

| (E)-N-((2-chloro-9H-carbazol-3-yl) methylene) benzylamine derivatives | Maximal Electroshock (MES) | Compound 4e showed a maximal anticonvulsant response compared to phenytoin. ijfans.org |

| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures | Showed potential anticonvulsant activity in mice. mdpi.com |

| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Maximal Electroshock (MES) | Demonstrated strong anticonvulsant activity. nih.gov |

Anti-inflammatory Activity

Carbazole and its derivatives have demonstrated significant anti-inflammatory properties. niscpr.res.in The anti-inflammatory effects of these compounds are often evaluated using models such as carrageenan-induced paw edema in rats. niscpr.res.inresearchgate.net

A study on novel carbazole derivatives showed that compounds 4a and 4f were potent in reducing inflammation in the carrageenan-induced rat paw edema model. niscpr.res.in The presence of an electron-releasing group on the benzene (B151609) ring was found to increase the potency of the derivatives. niscpr.res.in

In another study, 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety were synthesized and screened for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov These compounds were found to downregulate the expression of inflammation-related enzymes iNOS and COX-2. nih.gov Similarly, new N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have shown significant COX-2 inhibitory activity. mdpi.com

| Derivative Series | Model | Key Findings |

| Novel carbazole derivatives (4a, 4f) | Carrageenan-induced rat paw edema | Showed potent anti-inflammatory activity. niscpr.res.in |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | LPS-induced BV-2 microglial cells | Downregulated iNOS and COX-2 expression. nih.gov |

| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | In vitro COX inhibition assay | Demonstrated significant and selective COX-2 inhibitory activity. mdpi.com |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been an active area of research, particularly in the context of neurodegenerative diseases. mdpi.comnih.gov The P7C3 class of aminopropyl carbazoles has been identified as having neuroprotective properties. nih.gov

One notable derivative, (-)-P7C3-S243, has shown improved druglike properties and protects both developing and mature neurons in mouse models of hippocampal neurogenesis and Parkinson's disease, respectively. nih.gov This compound is orally bioavailable, can cross the blood-brain barrier, and is metabolically stable, making it a promising lead for the development of drugs to treat neurodegenerative conditions. nih.gov

Furthermore, structure-activity relationship studies of other heterocyclic compounds, such as 1,5-dihydro-2H-naphtho[1,2-b] niscpr.res.innih.govdiazepine-2,4(3H)-diones, have identified potent antagonists of the P2X4 receptor, which have demonstrated neuroprotective and cognitive-enhancing activities in a mouse model of ischemic stroke. researchgate.net

| Compound/Derivative Class | Model | Key Findings |

| (-)-P7C3-S243 (aminopropyl carbazole) | Mouse models of hippocampal neurogenesis and Parkinson's disease | Protected developing and mature neurons; orally bioavailable and crosses the blood-brain barrier. nih.gov |

| 1,5-dihydro-2H-naphtho[1,2-b] niscpr.res.innih.govdiazepine-2,4(3H)-diones | Mouse model of ischemic stroke | Showed neuroprotective and learning- and memory-enhancing activities. researchgate.net |

Anti-prion Activity

The quest for effective treatments for transmissible spongiform encephalopathies (TSEs), or prion diseases, has led researchers to investigate a wide array of chemical entities. Among these, derivatives of the 2,3,4,9-tetrahydro-1H-carbazole framework have emerged as a promising class of anti-prion agents.

A notable breakthrough in this area was the discovery of 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, designated as GJP14, as a novel anti-prion compound. benthamscience.com This discovery was the result of a targeted approach that combined in silico screening with cellular assays. benthamscience.com Further research involved the synthesis and evaluation of a series of GJP14 derivatives to understand the structural requirements for their anti-prion effects. benthamscience.com

These investigations revealed that the tricyclic aromatic ring of the carbazole structure is a fundamental component for activity. Additionally, the presence of a hydroxyl group at the 2-position and an amino group at the 3-position of the N-propyl side chain were identified as crucial for the anti-prion properties of these molecules. benthamscience.com Structure-activity relationship (SAR) studies further demonstrated that introducing an N-ortho-halobenzyl group could significantly enhance the anti-prion potency. In fact, the most effective derivative identified in this series was found to be eight times more potent than the original lead compound, GJP14. benthamscience.com

Table 1: Anti-prion Activity of GJP14 and its Derivatives

| Compound | Modification | Relative Potency |

|---|---|---|

| GJP14 | Lead Compound | 1x |

| N-ortho-halobenzyl derivative | Substitution on N-propyl side chain | 8x |

Computational Approaches in Biological Target Identification

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular interactions that govern biological activity. The study of this compound and its derivatives has significantly benefited from these in silico techniques.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of interest.

Human Glutathione (B108866) Reductase: In a study investigating the antioxidant potential of carbazole derivatives, molecular docking was employed to understand their interaction with human glutathione reductase. One of the synthesized derivatives, ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- benthamscience.comrsc.orgdithiolane]-2-yl)acetate, demonstrated the highest binding affinity with a binding site energy of -7.21 kcal/mol. ijddr.in This suggests a potential mechanism for the observed antioxidant properties of this class of compounds.

Bacterial Tyrosinase: The same study also performed docking calculations of carbazole derivatives with bacterial tyrosinase. ijddr.in This enzyme is a key target for agents that control pigmentation. The results of these docking studies provide a basis for the development of carbazole-based tyrosinase inhibitors.

COX-II: Research into the anti-inflammatory potential of tetrahydrocarbazole derivatives, which are structurally analogous to this compound, has included molecular docking studies with the cyclooxygenase-2 (COX-2) enzyme. benthamscience.com These studies were conducted to elucidate the possible mechanism of action for their observed analgesic and anti-inflammatory activities. By understanding the binding interactions within the COX-2 active site, researchers can design more potent and selective inhibitors.

In Silico Screening and Lead Compound Identification

The discovery of the anti-prion compound GJP14 is a prime example of the power of in silico screening in identifying novel lead compounds. benthamscience.comgoogle.com This process typically involves the virtual screening of large chemical databases against a biological target. In the case of GJP14, a structure-based virtual screening approach was likely used, leveraging the known three-dimensional structure of the prion protein (PrPC) or a pharmacophore model derived from known anti-prion agents. google.com

This initial computational filtering allows for the selection of a smaller, more manageable number of candidate compounds for subsequent in vitro testing. The successful identification of GJP14 through this methodology highlights the efficiency and effectiveness of in silico screening in modern drug discovery pipelines. benthamscience.comgoogle.com

Structure-Activity Relationship (SAR) Derivation

Following the identification of a lead compound, the derivation of structure-activity relationships (SAR) is a critical step in optimizing its biological activity. This process involves synthesizing and testing a series of structurally related compounds to understand how different chemical modifications influence their potency and other pharmacological properties.

For the anti-prion 2,3,4,9-tetrahydro-1H-carbazole derivatives, SAR studies have been instrumental. benthamscience.com The initial finding that the tricyclic aromatic ring, a hydroxyl group on the N-propyl chain, and an amino group were essential for activity provided a foundational understanding. benthamscience.com Subsequent systematic modifications, such as the introduction of an N-ortho-halobenzyl group, led to a significant enhancement in anti-prion potency. benthamscience.com This iterative process of design, synthesis, and testing, guided by SAR principles, allows for the rational optimization of lead compounds into more effective drug candidates.

Advanced Applications and Future Research Directions

Applications in Materials Science (e.g., Organic Electronics, OLEDs)

The carbazole (B46965) moiety is well-known for its excellent charge transfer and hole-transporting properties, making carbazole derivatives, including 2,3-dihydro-1H-carbazol-4(9H)-one, promising candidates for a wide range of optoelectronic and photocatalytic applications. nih.gov These properties are particularly valuable in the development of organic light-emitting diodes (OLEDs). nih.gov While direct applications of the parent compound are less common, its derivatives are actively being explored. For instance, the modification of the carbazole structure allows for the fine-tuning of electronic properties, which is crucial for the performance of OLED devices. Research has shown that carbazole derivatives can be functionalized to create materials with high triplet energy levels and thermal stability, which are desirable characteristics for host materials in phosphorescent OLEDs. researchgate.net

The following table summarizes key properties of some carbazole derivatives used in materials science:

| Derivative Type | Key Properties | Potential Application |

| Carbazole-π-imidazole | Blue emission, high singlet energy | OLED emitters |

| Carbazole-based polymers | Good charge transfer, hole-transporting | Organic photovoltaics, OFETs |

| Carbazole-dendrimers | High thermal stability, good film-forming | OLED host materials |

Future research in this area is likely to focus on the synthesis of novel derivatives of this compound with tailored electronic properties for specific applications in organic electronics. The goal is to develop more efficient and durable materials for next-generation displays and lighting technologies.

Utility in Dyes and Pigments

While direct use of this compound as a dye or pigment is not extensively documented, its chemical structure provides a valuable platform for the synthesis of colored compounds. Aminocarbazoles, which can be synthesized from carbazole precursors, are known intermediates in the preparation of various dyes. axios-research.com The chromophoric properties of the carbazole ring system, combined with the potential for introducing various auxochromes and chromophores through chemical modification, make it a target for the development of new colorants. The reactivity of the ketone and the secondary amine in this compound allows for a range of chemical transformations that can lead to the formation of extended conjugated systems, which are typically responsible for color in organic molecules.